6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde
Overview
Description
6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde is a heterocyclic compound that features a unique structure combining elements of oxathiine and pyridazine
Mechanism of Action
Target of Action
The primary target of the compound 6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde is the Bcl-xL protein . The Bcl-xL protein plays a crucial role in regulating apoptosis, a process of programmed cell death. By inhibiting this protein, the compound can induce apoptosis, particularly in cancer cells .
Mode of Action
6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde interacts with the Bcl-xL protein, inhibiting its function . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis . This results in the death of the cell, particularly useful in the context of cancer cells.
Biochemical Pathways
The compound 6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde affects the apoptosis pathway . By inhibiting the Bcl-xL protein, it disrupts the normal functioning of this pathway, leading to increased cell death . This can have downstream effects on tumor growth and progression, as the death of cancer cells can slow or halt these processes .
Result of Action
The molecular effect of 6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde’s action is the inhibition of the Bcl-xL protein . On a cellular level, this results in increased apoptosis, leading to a reduction in the number of cancer cells . This can potentially slow or halt the progression of the disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyridazine derivative, the introduction of an oxathiine ring can be achieved through a series of nucleophilic substitution and cyclization reactions. Specific reagents and catalysts, such as sulfur-containing compounds and strong bases, are often employed to facilitate these transformations.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylic acid: Another related compound with slight structural variations.
Uniqueness
6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
6,7-dihydro-[1,4]oxathiino[2,3-c]pyridazine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-4-5-3-6-7(9-8-5)11-1-2-12-6/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFFMBSRKRXMOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(O1)N=NC(=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943026-20-8 | |
Record name | 943026-20-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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